2-Methyl-1,3-benzothiazole-5,7-diamine
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Overview
Description
2-Methyl-1,3-benzothiazole-5,7-diamine is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and industrial applications. The presence of the methyl group and the diamine functionality at specific positions on the benzothiazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-benzothiazole-5,7-diamine can be achieved through various synthetic pathways. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Another approach includes the Cu-catalyzed, base-free C-S coupling using conventional and microwave heating methods . Additionally, diazo-coupling reactions and Knoevenagel condensation are also employed in the synthesis of benzothiazole derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3-benzothiazole-5,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as Dess-Martin periodinane (DMP) for oxidation reactions , and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols. Substitution reactions typically result in the formation of various substituted benzothiazole derivatives.
Scientific Research Applications
2-Methyl-1,3-benzothiazole-5,7-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, benzothiazole derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties . The compound is also utilized in the development of fluorescent probes for imaging and detection purposes . Additionally, it finds applications in the industrial sector as a precursor for the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-benzothiazole-5,7-diamine involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . The compound’s ability to bind to these targets and modulate their activity is attributed to its unique chemical structure and functional groups.
Comparison with Similar Compounds
2-Methyl-1,3-benzothiazole-5,7-diamine can be compared with other similar compounds, such as 2-arylbenzothiazoles and 2-methylbenzothiazole . While these compounds share the benzothiazole core structure, the presence of different substituents at specific positions imparts distinct chemical and biological properties. For example, 2-arylbenzothiazoles are known for their potent anticancer and antimicrobial activities, whereas 2-methylbenzothiazole is commonly used in the synthesis of dyes and pigments .
Properties
Molecular Formula |
C8H9N3S |
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Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-methyl-1,3-benzothiazole-5,7-diamine |
InChI |
InChI=1S/C8H9N3S/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,9-10H2,1H3 |
InChI Key |
QCKXNPCFZAVSFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2S1)N)N |
Origin of Product |
United States |
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